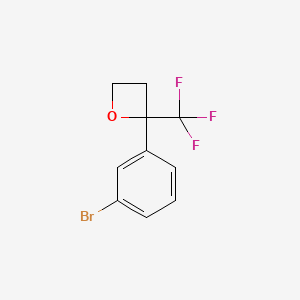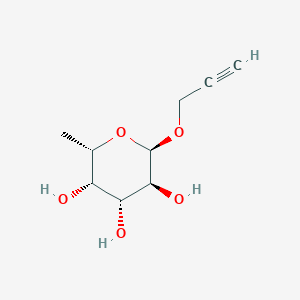
MERS-CoV-IN-1
説明
MERS-CoV-IN-1 is a useful research compound. Its molecular formula is C19H17NO2 and its molecular weight is 291.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality MERS-CoV-IN-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about MERS-CoV-IN-1 including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Reverse Genetics System for MERS-CoV
Muth et al. (2017) developed a novel reverse genetics system for MERS-CoV, crucial for studying viral replication and pathogenesis, designing vaccines, and creating viral assay systems for applications such as antiviral screening. This system involves maintaining the full-length viral genome as a cDNA copy in a bacterial artificial chromosome, allowing for manipulation by homologous recombination. It facilitates the generation of reporter viruses and efficient mutation for various research applications (Muth et al., 2017).
2. Recombinant Coronavirus Vaccines
Kim et al. (2020) discussed microneedle array delivered recombinant coronavirus vaccines, focusing on MERS-CoV. The study highlights the potential of such vaccines to elicit strong and long-lasting antigen-specific antibody responses. This research demonstrates the viability of MERS-CoV vaccines delivered via microneedle arrays, a promising immunization strategy against coronavirus infection (Kim et al., 2020).
3. Rapid and Specific Detection Assays
Huang et al. (2018) established a nucleic acid visualization technique for the detection of MERS-CoV. This method combines reverse transcription loop-mediated isothermal amplification with a vertical flow visualization strip, offering a rapid, easy-to-handle, and accurate diagnostic tool for MERS-CoV, crucial for managing and controlling the spread of the virus (Huang et al., 2018).
4. Development of Diagnostic Test Kits
Hashemzadeh et al. (2016) presented two real-time reverse-transcription polymerase chain reaction assays for rapid and sensitive diagnostic testing of MERS-CoV. These tests are crucial for initial screening and final confirmation of MERS-CoV infection, demonstrating the significance of such assays in the rapid response to potential MERS outbreaks (Hashemzadeh et al., 2016).
5. MERS-CoV Vaccine Candidates
Cockrell et al. (2016) and Koch et al. (2020) discussed the development of mouse models and human trials, respectively, for MERS-CoV vaccine candidates. These studies contribute significantly to the understanding of MERS-CoV pathogenesis and the development of effective vaccines (Cockrell et al., 2016); (Koch et al., 2020).
6. Monoclonal Antibody Therapy
Shanmugaraj et al. (2020) explored monoclonal antibody therapy as a potential therapeutic intervention for MERS-CoV, providing insights into the development of effective treatments against coronavirus infections (Shanmugaraj et al., 2020).
特性
IUPAC Name |
2-[(4-phenoxyphenoxy)methyl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c20-19-9-5-4-6-15(19)14-21-16-10-12-18(13-11-16)22-17-7-2-1-3-8-17/h1-13H,14,20H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSQUIZZPAFLIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OCC3=CC=CC=C3N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
MERS-CoV-IN-1 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butyl-[(3R,4S)-3-methoxypiperidin-4-yl]carbamic acid;oxalic acid](/img/structure/B8217868.png)
![tert-butyl (3S)-3-amino-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B8217870.png)
![tert-butyl (5S)-10,10-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B8217879.png)
![3-(4-Methylpiperazin-1-yl)bicyclo[1.1.1]pentan-1-amine;dihydrochloride](/img/structure/B8217892.png)


![Copper peptide;GHK-Cu; GHK copper; CG-copper peptide; [N2-(N-Glycyl-L-histidyl)-L-lysinato(2-)]copper](/img/structure/B8217913.png)
![4-Hydroxy-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline](/img/structure/B8217915.png)
![11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10,13-tetrahydroxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one](/img/structure/B8217919.png)
![2,3,3a,4,9,9a-Hexahydro-3-octanoyl-6-(1-propenyl)-9a-methyl-8H-furo[3,2-g][2]benzopyran-2,9-dione](/img/structure/B8217921.png)

![[(2R,3R,4S,5S)-3,5,6-triacetyloxy-4-fluorooxan-2-yl]methyl acetate](/img/structure/B8217927.png)
![[3-Bromo-5-(difluoromethyl)phenyl]boronic acid](/img/structure/B8217930.png)